N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridy
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Overview
Description
N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5 1-Methylethyl Ester is a complex organic compound with significant applications in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structural features, which include a deoxy sugar moiety, a fluoro group, and a silyl protecting group.
Preparation Methods
The synthesis of N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5 1-Methylethyl Ester involves multiple steps, including the protection of hydroxyl groups, introduction of the fluoro group, and coupling reactions. The reaction conditions typically require the use of specific reagents such as tert-butyldimethylsilyl chloride for silylation and various catalysts to facilitate the coupling reactions . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the fluoro group can influence the oxidation state of the molecule.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The silyl protecting group can be substituted under specific conditions to yield different derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5 1-Methylethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid analogs and their interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, particularly in antiviral and anticancer research
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the silyl protecting group play crucial roles in modulating the compound’s activity and stability. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Compared to other similar compounds, N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5 1-Methylethyl Ester stands out due to its unique combination of structural features. Similar compounds include:
N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine: Lacks the deuterium labeling.
N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine-d5: Similar but without the 1-Methylethyl Ester group
Properties
CAS No. |
1256490-54-6 |
---|---|
Molecular Formula |
C₂₈H₄₃FN₃O₉PSi |
Molecular Weight |
643.71 |
Origin of Product |
United States |
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